molecular formula C11H12Cl2N2O5 B562949 Chloramphenicol-13C6 CAS No. 1217706-02-9

Chloramphenicol-13C6

Cat. No. B562949
M. Wt: 329.08
InChI Key: WIIZWVCIJKGZOK-BNKGHQRYSA-N
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Description

Chloramphenicol-13C6 is a variant of Chloramphenicol, a broad-spectrum antibiotic that is primarily bacteriostatic . It is used in the management and treatment of superficial eye infections such as bacterial conjunctivitis, and otitis externa. It has also been used for the treatment of typhoid and cholera .


Synthesis Analysis

The synthesis of Chloramphenicol is challenging due to its stereochemistry . A four-step chemoenzymatic strategy has been designed, which includes a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid followed by a three-step chemical reaction to obtain chloramphenicol .


Molecular Structure Analysis

The molecular formula of Chloramphenicol-13C6 is C11H12Cl2N2O5 . The exact mass is 328.0324559 g/mol and the monoisotopic mass is also 328.0324559 g/mol . The structure of Chloramphenicol-13C6 includes a nitro group attached to a phenyl ring, which is connected to a carbon atom that is part of a propyl group .


Chemical Reactions Analysis

The main reaction methods of Chloramphenicol with hydroxyl radicals in advanced oxidation processes include the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes . The nitro-elimination reaction is the most likely reaction in the first step of the degradation of Chloramphenicol .


Physical And Chemical Properties Analysis

Chloramphenicol-13C6 has a molecular weight of 329.08 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 5 and a Topological Polar Surface Area of 115 Ų .

Scientific Research Applications

Antibacterial Biofilm Inhibition and Leukocyte Toxicity Reduction

Chloramphenicol-13C6 has shown significant potential in enhancing the antibacterial biofilm inhibition and reducing leukocyte toxicity. Aiassa et al. (2016) revealed that a multicomponent complexation of chloramphenicol with β-cyclodextrin and N-acetylcysteine can decrease biomass and cellular activity of Staphylococcus and mitigate the toxicity against leukocytes. This strategic formation of a multicomponent complex (MC) can enhance the solubility and antibiofilm activity of chloramphenicol while reducing its toxicity, making it a potential pharmaceutical strategy (Aiassa et al., 2016).

Chloramphenicol Residue Analysis in Food Products

Chloramphenicol-13C6 has been crucial in detecting chloramphenicol residues in various food products. Pengov et al. (2005) demonstrated the presence of chloramphenicol residues in blood plasma, urine, and milk of dairy cows after the topical application of chloramphenicol, suggesting that illegal and violative treatment with chloramphenicol can lead to considerable residues in animal products (Pengov et al., 2005).

Ophthalmic Delivery Systems

In ophthalmology, chloramphenicol-13C6 has been employed to improve drug delivery systems. Xu et al. (2019) developed novel chloramphenicol eye drops that demonstrated prolonged residence time and enhanced bioavailability in the conjunctival sac. This innovation is particularly promising for treating acute bacterial conjunctivitis, addressing the limitations of conventional eye drops by increasing the solubility and reducing the transcorneal penetration of chloramphenicol (Xu et al., 2019).

Environmental Monitoring and Antibiotic Degradation

Chloramphenicol-13C6 is also instrumental in environmental monitoring and degradation of antibiotics. Zuorro et al. (2014) investigated the efficacy of the UV/H2O2 process in degrading chloramphenicol in aqueous solutions, showcasing that this method could reduce the risks associated with chloramphenicol release into the environment, including the spread of antibiotic resistance (Zuorro et al., 2014).

Safety And Hazards

Chloramphenicol is a rarely used drug in the United States because of its known severe adverse effects, such as bone marrow toxicity and grey baby syndrome . Despite these indications, Chloramphenicol should only be initiated if there is known susceptibility to the drug, and when other less dangerous antimicrobials are ineffective, not tolerated or contraindicated .

properties

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1+1,2+1,3+1,4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-BNKGHQRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661862
Record name 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramphenicol-13C6

CAS RN

1217706-02-9
Record name 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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